
N-(4-(diisopropylamino)but-2-yn-1-yl)-2,6-difluorobenzamide
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Overview
Description
N-(4-(diisopropylamino)but-2-yn-1-yl)-2,6-difluorobenzamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a benzamide core substituted with diisopropylamino and difluorobenzamide groups, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(diisopropylamino)but-2-yn-1-yl)-2,6-difluorobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Alkyne Intermediate: The initial step involves the preparation of 4-(diisopropylamino)but-2-yn-1-ol through the reaction of propargyl alcohol with diisopropylamine under basic conditions.
Coupling Reaction: The alkyne intermediate is then coupled with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-(diisopropylamino)but-2-yn-1-yl)-2,6-difluorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the alkyne group to an alkene or alkane.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products
Oxidation: Oxidized derivatives of the benzamide
Reduction: Reduced forms of the alkyne group
Substitution: Substituted benzamide derivatives
Scientific Research Applications
N-(4-(diisopropylamino)but-2-yn-1-yl)-2,6-difluorobenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-(diisopropylamino)but-2-yn-1-yl)-2,6-difluorobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(diisopropylamino)but-2-yn-1-yl)isonicotinamide
- N-(4-(diisopropylamino)but-2-yn-1-yl)-4-(trifluoromethyl)benzamide
- N-(4-(diisopropylamino)but-2-yn-1-yl)-2-(naphthalen-1-yl)acetamide
Uniqueness
N-(4-(diisopropylamino)but-2-yn-1-yl)-2,6-difluorobenzamide is unique due to the presence of both diisopropylamino and difluorobenzamide groups, which impart distinct chemical and biological properties
Properties
IUPAC Name |
N-[4-[di(propan-2-yl)amino]but-2-ynyl]-2,6-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22F2N2O/c1-12(2)21(13(3)4)11-6-5-10-20-17(22)16-14(18)8-7-9-15(16)19/h7-9,12-13H,10-11H2,1-4H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQNQGFCMAPTJLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC#CCNC(=O)C1=C(C=CC=C1F)F)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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